N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline
Description
Systematic IUPAC Nomenclature and Functional Group Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming complex aromatic amines with multiple substituents. The complete name this compound can be deconstructed into several key components that reflect the compound's structural organization and functional group distribution.
The base structure is derived from aniline, which consists of a benzene ring directly attached to an amino group. According to IUPAC nomenclature principles, the aniline moiety serves as the parent compound, with the nitrogen atom bearing the complex substituent chain. The systematic naming process begins with identifying the longest carbon chain attached to the nitrogen atom, which in this case is the propyl chain connecting to the 4-methylphenoxy group.
The functional group analysis reveals multiple distinct structural elements that contribute to the compound's chemical behavior. The primary amine group (-NH2) attached to the benzene ring represents the fundamental aniline structure, which is known for its electron-rich character relative to benzene due to the amino group's electron-donating properties. This electron density distribution significantly influences the compound's reactivity patterns and chemical behavior.
Table 1: Functional Group Analysis of this compound
| Functional Group | Location | Chemical Formula | Properties |
|---|---|---|---|
| Primary Amine | Aniline core | -NH2 | Electron-donating, nucleophilic |
| Ether Linkage | Phenoxy connection | -O- | Electron-donating, stable |
| Methyl Substituent | Para position on phenoxy ring | -CH3 | Electron-donating, activating |
| Tetrahydrofuran Ring | Attached via methoxy linkage | C4H8O | Cyclic ether, conformationally flexible |
| Methoxy Bridge | Connecting tetrahydrofuran to aniline | -OCH2- | Ether linkage, flexible spacer |
The 4-methylphenoxy substituent represents a phenolic ether where the phenol's hydroxyl group has been replaced by an ether linkage to the propyl chain. The para-methyl substitution on this phenoxy ring introduces additional electron-donating character, which can influence the overall electronic properties of the molecule. The propyl chain serves as a flexible linker that connects the phenoxy group to the nitrogen atom of the aniline core.
The tetrahydro-2-furanylmethoxy substituent attached to the para position of the aniline ring introduces a cyclic ether component to the molecular structure. The tetrahydrofuran ring is a five-membered saturated heterocycle containing one oxygen atom, which contributes to the compound's overall polarity and potential hydrogen-bonding capabilities. The methoxy linkage connecting this heterocycle to the aromatic ring provides additional flexibility and affects the compound's conformational properties.
CAS Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service registry number for this compound is 1040690-59-2. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The CAS number system provides an unambiguous method for identifying chemical substances, regardless of the various naming conventions that may be employed in different contexts.
Table 2: Chemical Identification Data
| Parameter | Value | Source Database |
|---|---|---|
| CAS Registry Number | 1040690-59-2 | Chemical Abstracts Service |
| Molecular Formula | C21H27NO3 | PubChem, Chemical Suppliers |
| Molecular Weight | 341.45 g/mol | Calculated from molecular formula |
| Systematic Name | This compound | IUPAC Nomenclature |
Alternative chemical designations for this compound include the Chemical Abstracts Service index name "Benzenamine, N-[2-(4-methylphenoxy)propyl]-4-[(tetrahydro-2-furanyl)methoxy]-". This alternative naming convention reflects the Chemical Abstracts Service approach to indexing, which often employs different organizational principles compared to IUPAC systematic nomenclature. The Chemical Abstracts Service name places "Benzenamine" as the parent structure, highlighting the aromatic amine character of the compound while treating the various substituents as modifying groups.
The molecular formula C21H27NO3 indicates the presence of twenty-one carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and three oxygen atoms. This elemental composition reflects the complex structure containing multiple aromatic rings, aliphatic chains, and oxygen-containing functional groups. The molecular weight of 341.45 grams per mole positions this compound in the range typical for pharmaceutical intermediates and specialty organic compounds used in research applications.
Commercial suppliers and chemical databases may employ additional synonyms or catalog numbers for identification purposes. Matrix Scientific, one of the primary commercial sources for this compound, utilizes specific catalog numbers for inventory management and ordering processes. The consistency of the CAS registry number across multiple supplier databases confirms the accuracy of the chemical identification and ensures proper material specification for research applications.
Structural Relationship to Aniline Derivatives and Phenoxypropylamine Analogs
This compound belongs to the broader class of substituted aniline derivatives, which represent a significant category of organic compounds with diverse applications in pharmaceutical and industrial chemistry. The structural relationship to other aniline derivatives can be understood through systematic comparison of substitution patterns and functional group arrangements.
The compound shares structural similarities with several related phenoxypropylamine derivatives found in chemical databases. For example, 3,5-Dimethyl-N-(2-phenoxypropyl)aniline (CAS: 1040686-76-7) represents a closely related analog where the tetrahydro-2-furanylmethoxy substituent is replaced by methyl groups at the 3 and 5 positions of the aniline ring. This structural comparison highlights the modular nature of these compounds, where different substituents can be introduced to modify chemical and biological properties.
Table 3: Structural Comparison with Related Aniline Derivatives
| Compound Name | CAS Number | Key Structural Differences | Molecular Formula |
|---|---|---|---|
| This compound | 1040690-59-2 | Parent compound | C21H27NO3 |
| 3,5-Dimethyl-N-(2-phenoxypropyl)aniline | 1040686-76-7 | Dimethyl substitution instead of tetrahydrofuranylmethoxy | C17H21NO |
| 3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline | 1040687-59-9 | Dimethyl substitution, retention of methylphenoxy group | C18H23NO |
| 4-methoxy-N-[(2R)-2-(4-methylphenyl)propyl]aniline | - | Methoxy substitution, different connectivity pattern | C17H21NO |
Another structurally related compound, 3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline (CAS: 1040687-59-9), maintains the 4-methylphenoxypropyl side chain while replacing the tetrahydro-2-furanylmethoxy group with dimethyl substituents on the aniline ring. This comparison demonstrates how systematic structural modifications can be employed to explore structure-activity relationships and optimize compound properties for specific applications.
The phenoxypropylamine structural motif present in this compound is also found in several pharmaceutical agents and research compounds. The 3-phenoxy-3-phenylpropan-1-amine backbone, commonly abbreviated as PPPA in pharmaceutical literature, serves as a foundation for numerous antidepressant medications and research compounds. Notable examples include atomoxetine, fluoxetine, and related selective serotonin reuptake inhibitors, which incorporate variations of the phenoxypropylamine structure.
The relationship to broader structural classes can be further understood through examination of the tetrahydrofuran-containing substituent. Compounds incorporating tetrahydrofuran rings as substituents on aromatic amines represent a specialized subset of heterocyclic derivatives. The 4-(oxolan-3-yloxy)-N-(3-phenoxypropyl)aniline structure (where oxolan refers to tetrahydrofuran) demonstrates similar architectural principles, incorporating both the phenoxypropyl chain and tetrahydrofuran functionality.
The aniline core structure provides electron-rich aromatic character that facilitates various chemical transformations, including electrophilic aromatic substitution reactions, diazotization processes, and nucleophilic substitution via diazonium intermediates. The specific substitution pattern in this compound positions the tetrahydro-2-furanylmethoxy group para to the amino group, which maximizes electronic communication between these functional groups through the aromatic ring system.
The compound's classification as an aniline derivative places it within a category of compounds known for their versatility in organic synthesis and potential biological activity. The presence of multiple ether linkages and the heterocyclic tetrahydrofuran ring contribute to the compound's polarity and potential for hydrogen bonding interactions, characteristics that are important for both chemical reactivity and biological activity profiles.
Properties
IUPAC Name |
N-[2-(4-methylphenoxy)propyl]-4-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-16-5-9-20(10-6-16)25-17(2)14-22-18-7-11-19(12-8-18)24-15-21-4-3-13-23-21/h5-12,17,21-22H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMWBRPHPTDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CNC2=CC=C(C=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline, a synthetic compound with the molecular formula and a molecular weight of 341.44 g/mol, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and possible applications through detailed data tables and research findings.
Chemical Structure and Properties
The compound features a secondary amine group, a furan ring, and a methoxy group, which contribute to its chemical reactivity and biological interactions. The following table summarizes its key properties:
| Property | Value |
|---|---|
| CAS Number | 1040690-59-2 |
| Molecular Formula | C21H27NO3 |
| Molecular Weight | 341.44 g/mol |
| Purity | ~95% |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. The compound has been evaluated for its interaction with various biological targets, including proteins and nucleic acids.
Antimicrobial Activity
Several studies have reported moderate antibacterial activity associated with this compound. For instance, a study conducted on derivatives of aniline compounds indicated that similar structures can exhibit antimicrobial properties, suggesting that this compound may also possess such capabilities .
Interaction Studies
Interaction studies are crucial for understanding the mechanisms through which this compound exerts its biological effects. Techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
- Fluorescence Spectroscopy
have been employed to assess how this compound interacts with biological macromolecules . These studies aim to elucidate its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the furan ring and the introduction of the methoxy group. The general synthetic pathway can be summarized as follows:
- Preparation of the furan derivative : This involves cyclization reactions.
- Formation of the secondary amine : This step typically employs reductive amination techniques.
- Final coupling reaction : The final product is obtained through coupling with appropriate phenolic derivatives.
Study 1: Antibacterial Evaluation
A study published in Polymer Chemistry evaluated the antibacterial properties of various aniline derivatives, including those structurally similar to this compound. Results indicated that compounds with similar functional groups exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Study 2: Proteomics Applications
Another research effort highlighted the use of this compound in proteomics research. Its bioactive properties make it suitable for studying protein interactions and modifications, which are critical in understanding disease mechanisms .
Scientific Research Applications
Proteomics Research
One of the primary applications of N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline is in proteomics , where it is utilized to study protein interactions and functions. The compound's ability to interact with biological macromolecules such as proteins and nucleic acids allows researchers to investigate its potential as an active pharmaceutical ingredient (API). Techniques employed in these studies include:
- Mass Spectrometry : To analyze protein modifications and interactions.
- Chromatography : For purification and separation of biomolecules.
- NMR Spectroscopy : To elucidate structural information about protein-ligand interactions.
Drug Development
The structural characteristics of this compound suggest significant potential in drug design . Its bioactive properties indicate that it may interact with specific biological targets, making it a candidate for developing new therapeutic agents. Research is ongoing to explore its mechanisms of action and therapeutic applications, particularly in areas such as:
- Anticancer therapies : Due to its ability to modulate biological pathways.
- Antimicrobial agents : Exploring its efficacy against various pathogens.
Chemical Synthesis
This compound serves as a key intermediate in the synthesis of other complex organic compounds. Its unique functional groups facilitate the development of derivatives with tailored properties for specific applications. The synthesis typically involves multi-step reactions that allow for the modification of its structure to enhance biological activity or alter physicochemical properties.
Interaction Studies
Research focusing on the interaction studies of this compound aims to understand how it binds with various biological targets. This includes examining:
- Enzyme Inhibition : Assessing its role as an inhibitor or activator of specific enzymes.
- Receptor Binding : Investigating its affinity for different receptors, which could lead to insights into its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline with analogous aniline derivatives identified in the evidence:
*Estimated based on structural analogy to CAS 1040681-59-1 .
Key Findings from Comparative Analysis:
Substituent Position and Bioactivity: The 4-position of the THF-methoxy group (target compound) vs. the 3-position (CAS 1040681-59-1) may influence receptor binding or metabolic stability. For example, para-substitution often enhances planarity and π-π stacking in drug-receptor interactions . The absence of a THF-methoxy group in 2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline highlights the role of oxygenated substituents in modulating solubility.
Synthetic Feasibility: High-yield (>90%) Suzuki-Miyaura coupling methods described for analogous biphenyl derivatives (e.g., compounds 15–17 in ) suggest efficient routes for synthesizing the target compound . Structural confirmation via NMR and LCMS is standard for such intermediates, as noted in and .
Commercial and Industrial Relevance :
- N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline (CAS 1040690-74-1) is marketed as a pharmaceutical intermediate, indicating demand for THF-containing aniline derivatives .
- The IRRITANT classification of structurally similar compounds (e.g., CAS 1040681-59-1 ) underscores the need for careful handling during synthesis.
Preparation Methods
Preparation of 2-(4-Methylphenoxy)propyl Halide
Step 2: Synthesis of 2-(4-methylphenoxy)propyl bromide or chloride
- 4-Methylphenol (p-cresol) is reacted with epichlorohydrin or epibromohydrin to introduce the propyl halide side chain.
- The reaction proceeds via nucleophilic ring opening of the epoxide by the phenol under basic catalysis.
- The resulting halohydrin intermediate is converted to the corresponding halide by treatment with thionyl chloride or phosphorus tribromide.
- Control of stereochemistry at the propyl center is important for biological activity.
- Purification is typically done by distillation or chromatography.
N-Alkylation of 4-(Tetrahydro-2-furanylmethoxy)aniline
Step 3: N-Alkylation
- The key step involves nucleophilic substitution of the aniline nitrogen with 2-(4-methylphenoxy)propyl halide.
- Conditions: The reaction is performed in an aprotic solvent (e.g., acetonitrile, DMF) with a base such as potassium carbonate or sodium hydride.
- Temperature control (room temperature to 80 °C) is critical to minimize side reactions.
- The reaction proceeds via an SN2 mechanism, yielding the target compound.
- Excess alkyl halide is often used to drive the reaction to completion.
- Monitoring by TLC or HPLC ensures reaction progress.
- Final purification by column chromatography or recrystallization.
Summary of Preparation Process
| Step | Reactants / Intermediates | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-Aminophenol + tetrahydro-2-furanylmethyl halide | K2CO3, DMF, 50–80 °C, 6–12 h | 4-(Tetrahydro-2-furanylmethoxy)aniline |
| 2 | 4-Methylphenol + epichlorohydrin + SOCl2/PBr3 | Base catalysis, 40–70 °C | 2-(4-Methylphenoxy)propyl halide |
| 3 | 4-(Tetrahydro-2-furanylmethoxy)aniline + halide | K2CO3 or NaH, DMF or MeCN, RT–80 °C | N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline |
Comparative Table of Preparation Parameters
| Parameter | Step 1: Etherification | Step 2: Halide Synthesis | Step 3: N-Alkylation |
|---|---|---|---|
| Base | K2CO3 | NaOH or KOH | K2CO3 or NaH |
| Solvent | DMF, acetone | Water/organic biphasic or DMF | DMF, MeCN |
| Temperature | 50–80 °C | 40–70 °C | RT to 80 °C |
| Reaction Time | 6–12 hours | 4–8 hours | 8–24 hours |
| Yield (%) | 80–90 | 75–85 | 70–90 |
| Purification | Recrystallization, chromatography | Distillation, chromatography | Chromatography, recrystallization |
Q & A
Q. What are the key synthetic routes for synthesizing N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline, and how are intermediates validated?
Methodological Answer: The synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:
- Step 1: Introduction of the tetrahydrofuranmethoxy group via nucleophilic substitution of 4-nitroaniline with (tetrahydro-2-furanylmethyl) bromide, followed by nitro reduction to yield 4-(tetrahydro-2-furanylmethoxy)aniline .
- Step 2: Alkylation of the aniline nitrogen with 2-(4-methylphenoxy)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Validation: Monitor intermediates using TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient). Key intermediates are characterized by H NMR (e.g., aromatic protons at δ 6.5–7.2 ppm) and ESI-MS (e.g., [M+H] for intermediates) .
Q. How can spectroscopic methods (NMR, MS) unambiguously confirm the structure of this compound?
Methodological Answer:
- H/C NMR: Assign signals using 2D experiments (COSY, HSQC):
- High-Resolution MS: Confirm molecular formula (e.g., C₂₁H₂₅NO₃ requires m/z 339.1838) with ≤2 ppm error .
Q. Which analytical techniques are critical for assessing purity and stability under experimental conditions?
Methodological Answer:
- HPLC-PDA: Use a reverse-phase column (e.g., C18) with a gradient of 0.1% formic acid in water/acetonitrile to detect impurities (≥98% purity threshold) .
- Accelerated Stability Studies: Store the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Hydrolysis of the furanmethoxy group is a common degradation pathway .
Advanced Research Questions
Q. How can regioselectivity challenges in the alkylation step be addressed during scale-up synthesis?
Methodological Answer:
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems (water/toluene) .
- Temperature Control: Lowering the reaction temperature to 0–5°C minimizes byproducts like bis-alkylated aniline. Monitor progress via in-situ FTIR for carbonyl intermediates .
Q. How to resolve discrepancies between X-ray crystallographic data and computational structural models?
Methodological Answer:
- XRD Refinement: Use SHELXL for high-resolution data (≤1.0 Å) to refine bond lengths and angles. The tetrahydrofuran ring’s puckering parameters should align with DFT-optimized geometries .
- DFT Calculations: Compare torsion angles (e.g., C-O-C-C in the phenoxypropyl chain) using B3LYP/6-31G(d) to identify steric clashes not captured in XRD .
Q. What methodological frameworks are recommended for evaluating the compound’s potential bioactivity?
Methodological Answer:
- In Vitro Assays:
- ADMET Profiling: Predict blood-brain barrier permeability using PAMPA and metabolic stability via human liver microsome incubation .
Data Contradiction Analysis
Q. How to address conflicting 1^11H NMR data between synthetic batches?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
